

Comparative Technical Guide: Homochlorcyclizine Dihydrochloride vs. Promethazine

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Compound of Interest

Compound Name:	<i>Homochlorcyclizine dihydrochloride</i>
CAS No.:	<i>1982-36-1</i>
Cat. No.:	<i>B155955</i>

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Executive Summary

This guide provides a technical comparative analysis of **Homochlorcyclizine dihydrochloride** (HCZ) and Promethazine (PMZ). While both agents are first-generation H1-antihistamines with significant sedative properties, they belong to distinct chemical classes—piperazines (HCZ) and phenothiazines (PMZ)—which dictate their secondary receptor profiles and therapeutic utility.

Key Distinction: Promethazine acts as a "dirty drug" with broad receptor promiscuity (H1, mAChR, D2, 5-HT2A), making it highly effective for motion sickness and sedation but prone to extrapyramidal side effects. Homochlorcyclizine, while also potent at H1 and muscarinic receptors, exhibits a unique potential for viral entry inhibition (HCV), positioning it as a candidate for drug repurposing beyond allergy management.

Chemical & Pharmacological Profile

The structural backbone of these compounds influences their lipophilicity, blood-brain barrier (BBB) penetration, and metabolic fate.

Feature	Homochlorcyclizine (HCZ)	Promethazine (PMZ)
Chemical Class	Diphenylmethylpiperazine	Phenothiazine
Molecular Weight	~315.86 g/mol (Free base)	284.42 g/mol (Free base)
Primary Target	Histamine H1 Receptor (Inverse Agonist)	Histamine H1 Receptor (Inverse Agonist)
H1 Binding Affinity ()	~1–10 nM (High Potency)	1.4 nM (Very High Potency)
Muscarinic Affinity ()	5–38 nM (High Anticholinergic load)	5–38 nM (High Anticholinergic load)
Secondary Targets	HCV E1 Fusion Peptide (Viral Entry)	D2 Dopamine, 5-HT2A, -Adrenergic
Metabolism	Hepatic (CYP2D6 Inhibitor)	Hepatic (CYP2D6 Substrate/Inhibitor)
Half-Life ()	~11 hours	10–19 hours
BBB Penetration	High (Lipophilic)	High (Lipophilic)

Structural Implications

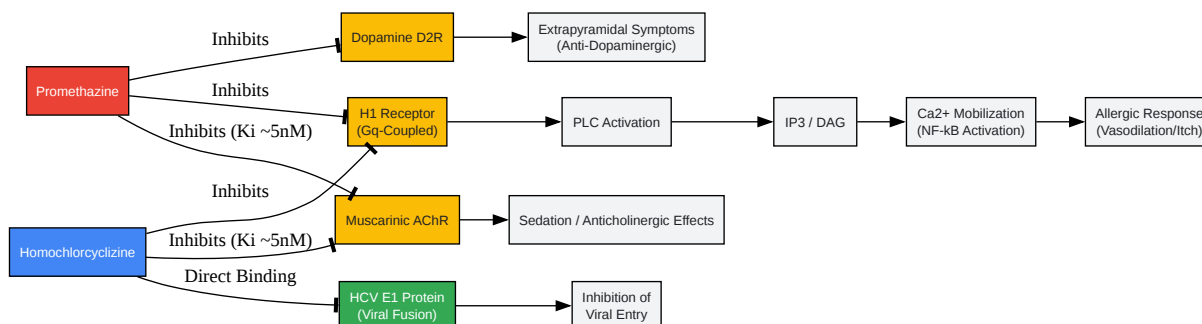
- Promethazine: The tricyclic phenothiazine ring mimics the dopamine structure, leading to D2 antagonism. This confers antiemetic properties but introduces risks of tardive dyskinesia.
- Homochlorcyclizine: The piperazine ring is less rigid than the phenothiazine tricyclic system. This flexibility reduces D2 affinity compared to PMZ but maintains high H1 and muscarinic affinity.

Mechanism of Action & Signaling Pathways

Both compounds function primarily as inverse agonists at the Gq-coupled H1 receptor, stabilizing the inactive conformation and preventing the constitutive activity of the receptor.

Signaling Pathway Diagram

The following diagram illustrates the blockade of H1 signaling and the divergent secondary effects of both drugs.



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Figure 1: Comparative Mechanism of Action. Red nodes indicate drugs; Yellow nodes indicate receptors; Green indicates a unique viral target. Arrows with flat heads indicate inhibition.

Experimental Performance Analysis

Receptor Binding Affinity (In Vitro)

In competitive radioligand binding assays using [³H]-mepyramine (H1 selective radioligand), Promethazine demonstrates slightly higher potency, but both drugs fall within the nanomolar range essential for clinical efficacy.

- Promethazine:

- Homochlorcyclizine:

(Inferred from comparative piperazine data and muscarinic overlap).[1][2]

Critical Insight: Both agents exhibit high affinity for muscarinic receptors (

5–38 nM). This "off-target" binding is the causality behind the shared side effects of dry mouth and urinary retention. In experimental models, this necessitates the use of selective antagonists (e.g., atropine) as controls to distinguish H1-mediated effects from cholinergic blockade.

Emerging Application: Hepatitis C Virus (HCV) Inhibition

Recent high-throughput screening has identified Homochlorcyclizine as a potent inhibitor of HCV entry, a property not shared by Promethazine to the same extent.

- Data: HCZ inhibits HCV infection with an
- Mechanism: It binds directly to the hydrophobic pocket of the HCV E1 glycoprotein, interfering with the viral fusion peptide.
- Relevance: This suggests HCZ can be repurposed as a host-targeting antiviral agent (HTA), offering a high barrier to resistance compared to direct-acting antivirals.

Detailed Experimental Protocol

Protocol: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: To determine the inhibition constant (

) of Homochlorcyclizine vs. Promethazine at the H1 receptor.

Reagents & Materials:

- Source Tissue: Guinea pig cerebellum or recombinant human H1R-expressing CHO cells.
- Radioligand: [³H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol).

- Assay Buffer: 50 mM Na/K Phosphate buffer (pH 7.4).
- Nonspecific Binding Control: 10 μ M Triprolidine.

Step-by-Step Workflow:

- Membrane Preparation:
 - Homogenize tissue in ice-cold assay buffer using a Polytron homogenizer.
 - Centrifuge at 50,000
for 20 minutes at 4°C.
 - Resuspend pellet in buffer and repeat centrifugation to wash endogenous histamine.
 - Final resuspension to protein concentration of 0.5 mg/mL.
- Incubation Setup:
 - Prepare 96-well plates.
 - Total Binding: 50 μ L Membrane + 50 μ L [3 H]-Pyrilamine (2 nM final) + 100 μ L Buffer.
 - Nonspecific Binding: As above + 10 μ M Triprolidine.
 - Experimental Wells: As above + Increasing concentrations of HCZ or PMZ (M to M).
- Equilibrium Binding:
 - Incubate plates at 25°C for 60 minutes in the dark (to prevent photodegradation of phenothiazines).
- Harvesting:

- Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding).
- Wash filters

with 3 mL ice-cold buffer.
- Data Analysis:
 - Measure radioactivity via liquid scintillation counting.
 - Calculate

using non-linear regression (4-parameter logistic fit).
 - Convert to

using the Cheng-Prusoff Equation:

(Where

is radioligand concentration and

is its dissociation constant).[3]

Safety & Toxicology Profile

Parameter	Homochlorcyclizine	Promethazine
QT Interval	Risk of prolongation (class effect).[2][4]	High Risk. Boxed warnings for respiratory depression in pediatrics.
Sedation	Moderate to High. Crosses BBB.[5][6][7]	Severe. Often used specifically for this effect.
Drug Interactions	CYP2D6 Inhibitor. Increases plasma levels of substrates like haloperidol.	CYP2D6 Substrate & Inhibitor. Potentiates CNS depressants.
Toxicity	Anticholinergic syndrome (delirium, tachycardia) in overdose.	Neuroleptic Malignant Syndrome (rare), tissue necrosis (IV extravasation).

Guidance for Researchers: When designing in vivo studies, Promethazine requires careful dose titration due to its steep dose-response curve for sedation, which can confound behavioral assays. Homochlorcyclizine generally offers a cleaner H1/muscarinic profile without significant dopaminergic interference.

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